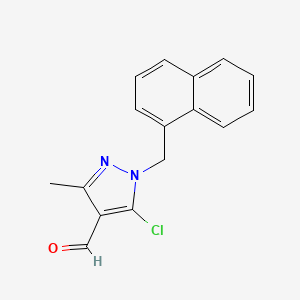

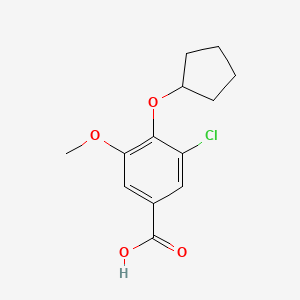

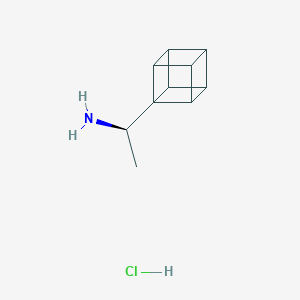

![molecular formula C21H19N3O B2505291 6-benzyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one CAS No. 331434-03-8](/img/structure/B2505291.png)

6-benzyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidine derivatives has been explored in various studies. For instance, the synthesis of 6-phenylpyrazolo[3,4-d]pyrimidones involved specific inhibitors of cGMP specific phosphodiesterase, with a focus on the introduction of a n-propoxy group at the 2-position of the phenyl ring for activity. Additionally, the 5-position was modified to accommodate various groups, leading to compounds with both high levels of activity and metabolic stability . Another study reported the synthesis of 2-phenylpyrazolo[1,5-a]pyrimidin-3-yl acetamides as selective Peripheral Benzodiazepine Receptor ligands, where the variability of substituents at the 3-position was investigated . Furthermore, the synthesis of 2-hydroxy-7-[benzimidazol-2-yl]-methyl-5-methylpyrazolo[1,5-a]pyrimidines was achieved through the condensation of 3-amino-5-hydroxypyrazole with triacetic acid lactone, followed by further reactions .

Molecular Structure Analysis

The molecular structure of pyrazolo[1,5-a]pyrimidine derivatives is crucial for their biological activity. The introduction of different substituents at various positions on the pyrazolo[1,5-a]pyrimidine scaffold has been shown to significantly affect the binding affinity and selectivity towards different receptors. For example, the 2-phenyl ring of the pyrazolo[4,3-d]pyrimidin-7-one derivatives was modified to obtain potent and selective human A3 adenosine receptor antagonists . The 3D-QSAR model proposed in one study helped to evaluate the effect of different substitutions on the acetamide moiety of 2-phenylpyrazolo[1,5-a]pyrimidin-3-yl acetamides .

Chemical Reactions Analysis

The chemical reactivity of pyrazolo[1,5-a]pyrimidine derivatives has been explored through various reactions. For instance, the action of hydrazine on certain compounds yielded hydrazinocarbonylmethyl derivatives, which were then condensed with o-phenylenediamines to afford benzimidazolylmethyl derivatives . Additionally, the synthesis of 7-dimethylaminovinylpyrazolo[1,5-a]pyrimidines led to intermediates that were used to create tricyclic derivatives with potential affinity for the central benzodiazepine receptor .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazolo[1,5-a]pyrimidine derivatives are closely related to their pharmacological profiles. The study of 2-phenylpyrazolo[1,5-a]pyrimidin-7-ones revealed a new class of nonsteroidal anti-inflammatory drugs (NSAIDs) that were devoid of ulcerogenic activity. The introduction of a longer side chain at the 4-position and other modifications at the 3-, 5-, and 6-positions were investigated to determine their impact on anti-inflammatory properties and therapeutic index .

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

Research has shown that pyrazolo[1,5-a]pyrimidine derivatives can be synthesized through various chemical reactions, offering a range of potential applications due to their structural diversity. For instance, studies have demonstrated the regioselective synthesis of substituted pyrazolo[1,5-a]pyrimidines under solvent-free conditions, highlighting an environmentally friendly approach to generating these compounds with high yields in short reaction times (Quiroga et al., 2008).

Anticancer and Antimicrobial Applications

The pyrazolo[1,5-a]pyrimidine scaffold has been extensively studied for its anticancer and antimicrobial properties. Research has identified novel pyrazolo[1,5-a]pyrimidine derivatives with promising anticancer activity against various cancer cell lines. For example, one study synthesized a series of pyrazolo[1,5-a]pyrimidines and evaluated their cytotoxic activities, identifying compounds with significant inhibitory effects on cancer cell proliferation (Abdellatif et al., 2014).

Additionally, pyrazolo[1,5-a]pyrimidines have shown antimicrobial activity, offering a potential pathway for the development of new antimicrobial agents. A study synthesizing novel pyrazolo[1,5-a]pyrimidines demonstrated their effectiveness against Gram-positive and Gram-negative bacteria, as well as their anti-inflammatory properties, suggesting their potential as new therapeutic agents (Aggarwal et al., 2014).

Neurological and Cognitive Disorders

The structural analogs of 6-benzyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one have been explored for the treatment of cognitive impairment associated with neurodegenerative and neuropsychiatric diseases. One study discovered potent and selective inhibitors of phosphodiesterase 1 (PDE1), identifying compounds with excellent efficacy in vivo, which are currently under clinical development for treating cognitive deficits (Li et al., 2016).

Eigenschaften

IUPAC Name |

6-benzyl-2,5-dimethyl-3-phenyl-1H-pyrazolo[1,5-a]pyrimidin-7-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19N3O/c1-14-18(13-16-9-5-3-6-10-16)21(25)24-20(22-14)19(15(2)23-24)17-11-7-4-8-12-17/h3-12,23H,13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTNGWNFMTOHTPY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=NC(=C(C(=O)N2N1)CC3=CC=CC=C3)C)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

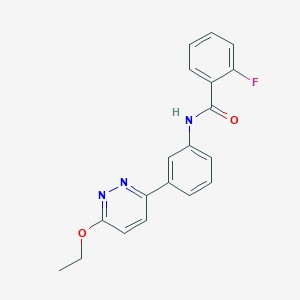

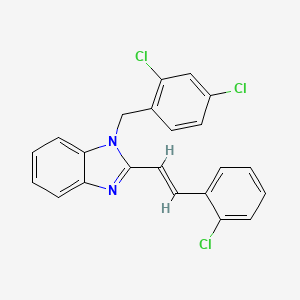

![(E)-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyano-3-[1-(3,5-dichlorophenyl)-2,5-dimethylpyrrol-3-yl]prop-2-enamide](/img/structure/B2505210.png)

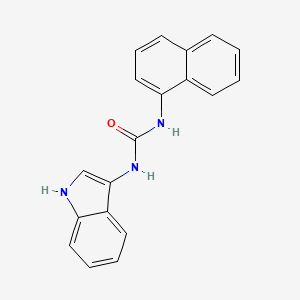

![Methyl 3-(4-bromophenyl)-3-[(4-methoxyphenyl)sulfonylamino]propanoate](/img/structure/B2505214.png)

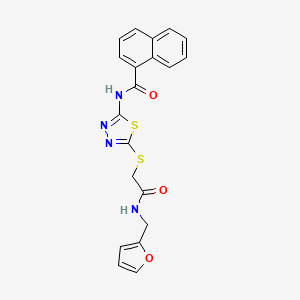

![N-(3-(1H-imidazol-1-yl)propyl)-3-fluoro-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2505217.png)

![N-(4-methylbenzo[d]thiazol-2-yl)-4-(phenylsulfonyl)-N-(pyridin-4-ylmethyl)butanamide](/img/structure/B2505229.png)